molecular formula C9H20O3 B14445077 2-Ethylbutyl glyceryl ether CAS No. 73986-45-5

2-Ethylbutyl glyceryl ether

Cat. No.: B14445077
CAS No.: 73986-45-5
M. Wt: 176.25 g/mol
InChI Key: FDPKCIQPYOUHEI-UHFFFAOYSA-N
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Description

2-Ethylbutyl glyceryl ether is an organic compound that belongs to the class of glyceryl ethers. It is characterized by the presence of an ether functional group, which consists of an oxygen atom connected to two alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbutyl glyceryl ether can be achieved through the etherification of glycerol with 2-ethylbutanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often employs the Williamson ether synthesis method. In this process, an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base, such as sodium hydride. This method is preferred for its efficiency and scalability in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutyl glyceryl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylbutyl glyceryl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylbutyl glyceryl ether involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances. It may also interact with lipid membranes, altering their fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylbutyl glyceryl ether is unique due to its specific structure, which combines a glyceryl backbone with an ethylbutyl group. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in various fields .

Properties

CAS No.

73986-45-5

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

3-(2-ethylbutoxy)propane-1,2-diol

InChI

InChI=1S/C9H20O3/c1-3-8(4-2)6-12-7-9(11)5-10/h8-11H,3-7H2,1-2H3

InChI Key

FDPKCIQPYOUHEI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COCC(CO)O

Origin of Product

United States

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